CAS number and molecular formula for (R)-Morpholine-2-carbonitrile hydrochloride
CAS number and molecular formula for (R)-Morpholine-2-carbonitrile hydrochloride
Precision Chiral Scaffolds in Medicinal Chemistry
Executive Summary
(R)-Morpholine-2-carbonitrile hydrochloride (CAS: 1262409-78-8) is a high-value chiral heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). As a rigid, chiral morpholine derivative, it serves as a critical pharmacophore in the development of DPP-4 inhibitors (diabetes), cathepsin inhibitors (osteoporosis/cancer), and kinase inhibitors .
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, quality control parameters, and safety protocols. It is designed for medicinal chemists and process engineers requiring authoritative data for drug development workflows.
Technical Specifications & Physicochemical Properties[1][2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | (R)-Morpholine-2-carbonitrile hydrochloride |
| Synonyms | (2R)-2-Cyanomorpholine HCl; (R)-2-Morpholinecarbonitrile hydrochloride |
| CAS Number | 1262409-78-8 |
| Molecular Formula | C₅H₈N₂O[1][2][3] · HCl (C₅H₉ClN₂O) |
| Molecular Weight | 148.59 g/mol |
| Physical State | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Chirality | (R)-Enantiomer (Requires polarimetric verification) |
| Storage | Inert atmosphere (N₂/Ar), Desiccated, 2–8°C |
| SMILES | Cl.N#C[C@@H]1OCCNC1 |
Synthesis & Manufacturing Protocol
The synthesis of (R)-Morpholine-2-carbonitrile hydrochloride typically proceeds via the transformation of the corresponding chiral carboxylic acid or amide. The preservation of stereochemistry at the C2 position is critical.
Validated Synthetic Pathway
The most robust laboratory-scale route involves the conversion of (R)-Morpholine-2-carboxylic acid (often protected) to the primary amide, followed by dehydration to the nitrile.
Step-by-Step Protocol:
-
Esterification:
-
Precursor: (R)-Morpholine-2-carboxylic acid hydrochloride (CAS 1273577-14-2).
-
Reagents: Thionyl chloride (
), Methanol. -
Conditions: Reflux for 4–6 hours.
-
Mechanism: Acid-catalyzed Fischer esterification yields the methyl ester.
-
-
Amidation:
-
Reagents: Methanolic Ammonia (
in MeOH, 7N). -
Conditions: Stir at
for 12–18 hours in a sealed vessel. -
Outcome: Quantitative conversion to (R)-Morpholine-2-carboxamide.
-
-
Dehydration (Nitrile Formation):
-
Reagents: Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (
). -
Base: Pyridine or Triethylamine (
). -
Solvent: Dichloromethane (DCM) or THF.
-
Conditions:
addition, stir at RT for 2–4 hours. -
Purification: Aqueous workup followed by column chromatography or crystallization.
-
-
Salt Formation:
-
Reagents: 4M HCl in Dioxane or
bubbled into ether. -
Product: Precipitation of (R)-Morpholine-2-carbonitrile hydrochloride.
-
Reaction Pathway Diagram
Caption: Step-wise chemical transformation from the chiral acid precursor to the target nitrile salt.[3][4]
Quality Control & Characterization (CoA Parameters)
To ensure suitability for pharmaceutical applications, the following quality attributes must be verified.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure; characteristic peaks at |
| Purity (Chemical) | HPLC (C18 Column) | |
| Enantiomeric Excess (ee) | Chiral HPLC | |
| Chloride Content | Titration ( | 23.0% – 25.0% (Theoretical: 23.86%) |
| Water Content | Karl Fischer |
Critical Analytical Insight:
The optical rotation
Applications in Drug Discovery[3][10][11]
(R)-Morpholine-2-carbonitrile is a "privileged structure" in medicinal chemistry, offering specific advantages:
-
Metabolic Stability: The electron-withdrawing nitrile group lowers the
of the morpholine nitrogen, potentially improving metabolic stability against oxidative metabolism. -
Serine Protease Inhibition: The nitrile group can act as a "warhead," forming a reversible covalent bond with the active site serine of proteases (e.g., DPP-4, Cathepsin K).
-
Peptidomimetics: It serves as a constrained amino acid isostere, mimicking the proline turn in peptide backbones.
Key Therapeutic Areas:
-
Diabetes (Type 2): Analogues of Vildagliptin utilizing the morpholine ring.
-
Oncology: PI3K/mTOR inhibitors where the morpholine oxygen participates in critical H-bond interactions with the kinase hinge region.
Handling & Safety (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation.[6] |
Precautionary Measures:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile or absorption of moisture.
References
-
ChemScene. (2025). (R)-Morpholine-2-carbonitrile hydrochloride Product Specifications. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Morpholine-2-carbonitrile hydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Morpholine-2-carbonitrile. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Morpholines and substituted derivatives. Retrieved from
-
BenchChem. (2025). Synthesis routes for morpholine-based compounds. Retrieved from
Sources
- 1. Morpholine-2-carbonitrile | C5H8N2O | CID 15733446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
